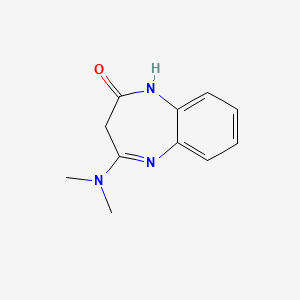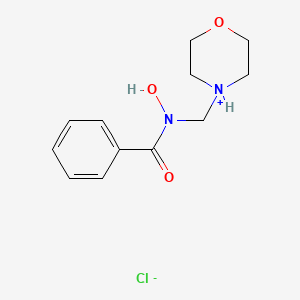
Tetraphosphorus heptaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphosphorus heptaoxide, with the chemical formula ( \text{P}_4\text{O}_7 ), is an oxide of phosphorus. It is a lesser-known compound compared to its more common counterparts, phosphorus(III) oxide (( \text{P}_4\text{O}_6 )) and phosphorus(V) oxide (( \text{P}4\text{O}{10} ))
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphosphorus heptaoxide can be synthesized by carefully controlling the oxidation of white phosphorus. The reaction involves heating white phosphorus in a limited supply of oxygen. The reaction can be represented as: [ \text{P}_4 + 3.5 \text{O}_2 \rightarrow \text{P}_4\text{O}_7 ]
Industrial Production Methods: While there is limited industrial production of this compound due to its niche applications, it can be produced in a laboratory setting using controlled oxidation processes. The primary challenge in its production is maintaining the precise oxygen levels to avoid forming other phosphorus oxides.
Chemical Reactions Analysis
Types of Reactions: Tetraphosphorus heptaoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phosphorus(V) oxide (( \text{P}{10} )).
Hydrolysis: Reacts with water to form phosphoric acids.
Reduction: Can be reduced back to elemental phosphorus under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or ozone can be used to oxidize this compound.
Reducing Agents: Hydrogen or carbon monoxide can reduce it back to phosphorus.
Hydrolysis Conditions: Water or aqueous solutions can hydrolyze it to form various phosphoric acids.
Major Products Formed:
Oxidation: Phosphorus(V) oxide (( \text{P}{10} ))
Hydrolysis: Phosphoric acids (( \text{H}_3\text{PO}_4 ))
Reduction: Elemental phosphorus (( \text{P}_4 ))
Scientific Research Applications
Tetraphosphorus heptaoxide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving phosphorus compounds.
Biology: Investigated for its potential effects on biological systems, although its use is limited due to its reactivity.
Industry: Used in the production of specialized phosphorus compounds and materials.
Mechanism of Action
The mechanism of action of tetraphosphorus heptaoxide involves its ability to act as an oxidizing or reducing agent, depending on the reaction conditions. It can interact with various molecular targets, including other phosphorus compounds and organic molecules, to form new products. The pathways involved in its reactions are primarily driven by its high reactivity and the ability to form stable phosphorus-oxygen bonds.
Comparison with Similar Compounds
- Phosphorus(III) oxide (( \text{P}_4\text{O}_6 ))
- Phosphorus(V) oxide (( \text{P}4\text{O}{10} ))
Comparison:
- Phosphorus(III) oxide (( \text{P}_4\text{O}_6 )) is less oxidized and has different reactivity compared to tetraphosphorus heptaoxide.
- Phosphorus(V) oxide (( \text{P}4\text{O}{10} )) is more oxidized and is a stronger oxidizing agent than this compound.
- Uniqueness: this compound is unique due to its intermediate oxidation state, making it versatile in various chemical reactions.
Properties
CAS No. |
12065-80-4 |
|---|---|
Molecular Formula |
O7P4 |
Molecular Weight |
235.89 g/mol |
IUPAC Name |
2,4,6,8,9,10-hexaoxa-1λ5,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane 1-oxide |
InChI |
InChI=1S/O7P4/c1-11-5-8-2-9(6-11)4-10(3-8)7-11 |
InChI Key |
JXMJWGUWYVJTGA-UHFFFAOYSA-N |
Canonical SMILES |
O=P12OP3OP(O1)OP(O3)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


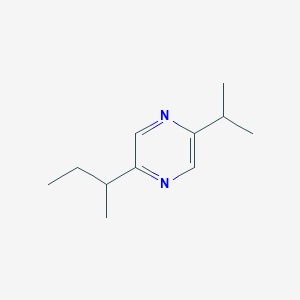

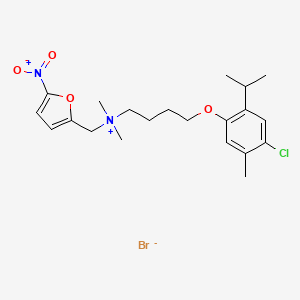
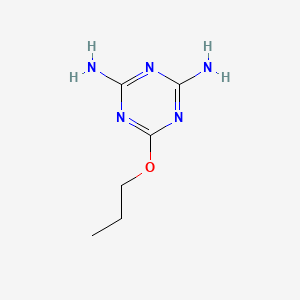
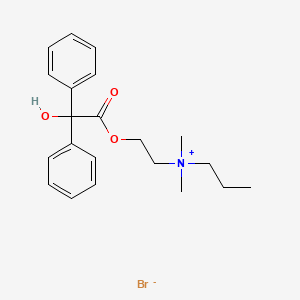
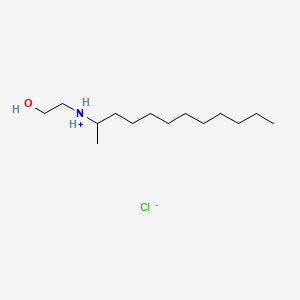
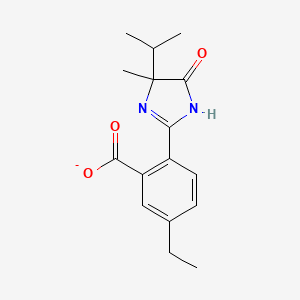
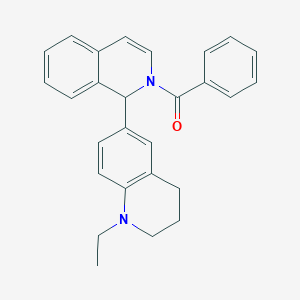
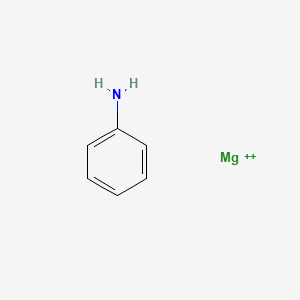
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
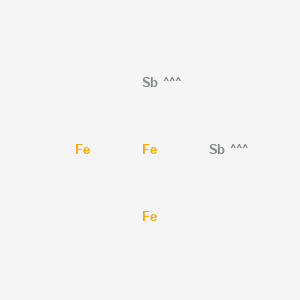
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
